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Compound of Interest

Compound Name: 1,6-Hexanedithiol

Cat. No.: B072623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core reactions involving 1,6-
Hexanedithiol (HDT). It is designed to serve as a comprehensive resource, detailing the

synthesis, key reactions, and significant applications of this versatile bifunctional alkanethiol.

This document includes summaries of quantitative data, detailed experimental protocols for

pivotal reactions, and visualizations of chemical pathways and workflows to facilitate

understanding and application in research and development.

Introduction to 1,6-Hexanedithiol
1,6-Hexanedithiol, with the chemical formula HS(CH₂)₆SH, is a linear-chain aliphatic dithiol. Its

structure, featuring thiol (-SH) groups at both ends of a six-carbon chain, allows it to act as a

versatile linker and building block in a wide array of chemical transformations. The nucleophilic

nature of the thiol groups and the flexibility of the hexane backbone are central to its utility in

surface science, polymer chemistry, and nanotechnology. This guide will cover its synthesis,

fundamental reactions such as oxidation, alkylation, and addition reactions, and its critical role

in forming self-assembled monolayers (SAMs) and functionalizing nanoparticles.

Physical and Chemical Properties
A summary of the key physical and chemical properties of 1,6-Hexanedithiol is presented

below. These properties are crucial for its handling, storage, and application in various

experimental setups.
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Property Value Citations

Molecular Formula C₆H₁₄S₂ [1][2]

Molecular Weight 150.31 g/mol [2]

CAS Number 1191-43-1 [1][2]

Appearance Colorless to light yellow liquid

Odor Meaty, fatty, stench

Melting Point -21 °C [2]

Boiling Point 118-119 °C at 15 mmHg [2]

Density 0.983 g/mL at 25 °C [2]

Refractive Index (n20/D) 1.511 [2]

Flash Point 91 °C (195.8 °F) - closed cup [2]

Vapor Pressure ~1 mmHg at 20 °C [2]

Solubility Not miscible in water

Synonyms

1,6-Dimercaptohexane,

Hexamethylene dimercaptan,

Hexane-1,6-dithiol

[1]

Synthesis of 1,6-Hexanedithiol
The most common laboratory synthesis of 1,6-Hexanedithiol involves the nucleophilic

substitution of a 1,6-dihalohexane with a thiolating agent.

Synthesis via S-alkylation of Thiourea
This two-step method provides a reliable route to dithiols from the corresponding dihalide,

avoiding side reactions like the formation of thioethers.
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Step 1: Bis-isothiouronium Salt Formation Step 2: Hydrolysis

Br-(CH₂)₆-Br [(H₂N)₂CS-(CH₂)₆-SC(NH₂)₂]²⁺ 2Br⁻2x Thiourea, Ethanol, Reflux HS-(CH₂)₆-SHNaOH, H₂O, Reflux

Click to download full resolution via product page

Caption: Synthesis of 1,6-Hexanedithiol from 1,6-Dibromohexane.

Experimental Protocol: Synthesis from 1,6-
Dibromohexane
Materials:

1,6-Dibromohexane

Thiourea

Ethanol (95%)

Sodium Hydroxide (NaOH)

Hydrochloric Acid (HCl, concentrated)

Diethyl ether

Sodium sulfate (anhydrous)

Procedure:

Step 1: Formation of the Bis-isothiouronium Salt

In a round-bottom flask equipped with a reflux condenser, dissolve 1,6-dibromohexane (1

eq) and thiourea (2.1 eq) in 95% ethanol.
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Heat the mixture to reflux and maintain for 3-4 hours. A white precipitate of the S,S'-

hexane-1,6-diyl-bis(isothiouronium) dibromide will form.

Cool the reaction mixture to room temperature and collect the precipitate by vacuum

filtration. Wash the solid with cold ethanol and then a small amount of diethyl ether.

Step 2: Hydrolysis

Transfer the crude salt to a round-bottom flask. Add a solution of sodium hydroxide (e.g.,

10% w/v in water) in excess (approx. 3 eq per mole of dibromohexane).

Heat the mixture to reflux for 2-3 hours. The hydrolysis of the salt releases the dithiol.

Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the

solution is acidic (pH ~1).

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous

sodium sulfate.

Filter off the drying agent and remove the solvent by rotary evaporation. The crude product

can be purified by vacuum distillation to yield pure 1,6-Hexanedithiol.

Fundamental Reactions of 1,6-Hexanedithiol
The reactivity of 1,6-Hexanedithiol is dominated by its two terminal thiol groups. These groups

can undergo a variety of transformations, making the molecule a key component in materials

science and organic synthesis.

Oxidation to Cyclic Disulfide
Thiols are readily oxidized to disulfides. In the case of 1,6-Hexanedithiol, intramolecular

oxidation is favored, leading to the formation of a stable seven-membered cyclic disulfide, 1,2-

dithiepane. Common oxidizing agents include iodine, hydrogen peroxide, or exposure to air,

often catalyzed by metal ions.[3]
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HS-(CH₂)₆-SH Cyclic Disulfide
(1,2-Dithiepane)

[O]
(e.g., I₂, H₂O₂, Air)

[H]
(e.g., NaBH₄, DTT)
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Caption: Reversible oxidation of 1,6-Hexanedithiol to its cyclic disulfide.

Experimental Protocol: Oxidation with Iodine
Materials:

1,6-Hexanedithiol

Iodine (I₂)

Methanol

Sodium thiosulfate solution (aqueous)

Dichloromethane

Procedure:

Dissolve 1,6-Hexanedithiol (1 eq) in methanol in a round-bottom flask.

Slowly add a solution of iodine (1.1 eq) in methanol dropwise with stirring at room

temperature. The dark color of the iodine will fade as it is consumed.

Monitor the reaction by TLC until the starting dithiol is consumed.

Quench any excess iodine by adding a few drops of aqueous sodium thiosulfate solution

until the solution is colorless.

Remove the methanol under reduced pressure.

Add water to the residue and extract the product with dichloromethane (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

After filtration, evaporate the solvent to yield the crude 1,2-dithiepane, which can be purified

by column chromatography.

Nucleophilic Substitution (Alkylation)
The thiol groups of 1,6-Hexanedithiol can be deprotonated by a base to form highly

nucleophilic thiolate anions. These thiolates readily react with electrophiles, such as alkyl

halides, in an Sₙ2 reaction to form stable thioether bonds.[4] Using a di-electrophile can lead to

polymerization.

HS-(CH₂)₆-SH ⁻S-(CH₂)₆-S⁻
Base (e.g., NaH, K₂CO₃)

R-S-(CH₂)₆-S-R
2 R-X

Click to download full resolution via product page

Caption: Dialkylation of 1,6-Hexanedithiol via thiolate formation.

Experimental Protocol: Dialkylation with an Alkyl
Bromide
Materials:

1,6-Hexanedithiol

Benzyl bromide (or other alkyl halide)

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Diethyl ether
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Water

Procedure:

To a stirred suspension of anhydrous potassium carbonate (2.5 eq) in DMF, add 1,6-
Hexanedithiol (1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or

argon).

Stir the mixture for 30 minutes to allow for the formation of the dithiolate.

Add the alkyl bromide (e.g., benzyl bromide, 2.2 eq) dropwise to the suspension.

Stir the reaction mixture at room temperature overnight.

Pour the reaction mixture into water and extract with diethyl ether (3x).

Combine the organic extracts, wash thoroughly with water and then brine to remove DMF.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting crude thioether by column chromatography on silica gel.

Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds via

the radical-mediated addition of a thiol across a double bond.[5][6] This reaction proceeds with

anti-Markovnikov selectivity and is often initiated by UV light in the presence of a photoinitiator.

[7] Given that 1,6-Hexanedithiol has two thiol groups, it can be used to crosslink polymers

containing alkene functionalities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b072623?utm_src=pdf-body
https://www.benchchem.com/product/b072623?utm_src=pdf-body
https://en.wikipedia.org/wiki/Thiol-ene_reaction
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Chemical_engineering/Thiol-ene_reaction/
https://www.benchchem.com/pdf/Application_Note_Synthesis_of_3_Thia_1_6_Hexanediol_via_Photoinitiated_Thiol_Ene_Click_Chemistry.pdf
https://www.benchchem.com/product/b072623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiation

Propagation

Initiator Radical_IUV Light (hν)

Radical_IHDT R'-S•H-abstraction

Thiyl_RadicalAlkene R-C•H-CH₂-S-R'

Carbon_RadicalHDT R-CH₂-CH₂-S-R'Chain Transfer

R'-SH

R-CH=CH₂

Click to download full resolution via product page

Caption: Radical mechanism of the Thiol-Ene reaction.

Experimental Protocol: Photoinitiated Thiol-Ene
Reaction
Materials:

1,6-Hexanedithiol

1-Octene (or other terminal alkene)

2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

Dichloromethane (DCM, anhydrous)

Procedure:
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In a quartz round-bottom flask, dissolve 1,6-Hexanedithiol (1 eq), the alkene (e.g., 1-octene,

2.2 eq), and the photoinitiator DMPA (0.05 eq) in anhydrous DCM.

Seal the flask and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to

remove oxygen, which can inhibit radical reactions.

While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room

temperature.

Monitor the reaction's progress by TLC or ¹H NMR spectroscopy by observing the

disappearance of the alkene protons.

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the solvent.

Purify the resulting thioether product by column chromatography on silica gel.

Thio-Michael Addition
In the presence of a base catalyst, thiols can undergo a conjugate addition to α,β-unsaturated

carbonyl compounds, known as the thio-Michael addition.[8] This reaction is highly efficient for

forming C-S bonds. With its two nucleophilic thiol groups, 1,6-Hexanedithiol can react with

multifunctional acrylates to form cross-linked polymer networks.[9]

HS-(CH₂)₆-SH

ROOC-CH₂CH₂-S-(CH₂)₆-S-CH₂CH₂-COOR

Base Catalyst
(e.g., Amine, Phosphine)

2x CH₂=CH-COOR

Click to download full resolution via product page

Caption: Base-catalyzed Thio-Michael addition of 1,6-Hexanedithiol to an acrylate.

Applications in Materials Science
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The unique bifunctional nature of 1,6-Hexanedithiol makes it a cornerstone molecule for

creating organized molecular architectures and functional materials.

Self-Assembled Monolayers (SAMs)
1,6-Hexanedithiol is widely used to form self-assembled monolayers on metal surfaces,

particularly gold.[10] One thiol group chemisorbs onto the gold surface, forming a strong gold-

sulfur bond, while the other thiol group remains exposed, providing a functional handle for

further chemical modification or for linking nanoparticles.[11]

SAM Formation Workflow

Clean Gold Substrate
(e.g., Piranha etch, O₂ plasma)

Prepare Dilute Thiol Solution
(e.g., 1 mM in Ethanol)

Immerse Substrate
in Thiol Solution

Incubate for 18-24h
(Minimize O₂ exposure)

Rinse with Ethanol
Dry with N₂ stream

Characterize Monolayer
(e.g., Ellipsometry, XPS, AFM)
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Click to download full resolution via product page

Caption: Experimental workflow for creating a 1,6-Hexanedithiol SAM on a gold surface.

Experimental Protocol: SAM Formation on Gold
Materials:

Gold-coated substrate (e.g., silicon wafer or glass slide)

1,6-Hexanedithiol

200-proof Ethanol (absolute)

Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION

Clean glass or polypropylene containers

Tweezers

Dry nitrogen gas

Procedure:

Substrate Cleaning:

Caution: Piranha solution is extremely corrosive and reacts violently with organic

materials. Use appropriate personal protective equipment (face shield, acid-resistant

gloves, lab coat) and work in a fume hood.

Immerse the gold substrate in freshly prepared piranha solution for 10-15 minutes.

Carefully remove the substrate with tweezers and rinse copiously with deionized water,

followed by a final rinse with absolute ethanol.

Dry the substrate under a stream of dry nitrogen. The surface should be hydrophilic.

SAM Assembly:
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Prepare a 1 mM solution of 1,6-Hexanedithiol in absolute ethanol in a clean container. To

minimize oxidation, the solution can be degassed by bubbling with nitrogen.[11]

Immediately immerse the cleaned, dry gold substrate into the thiol solution.

Seal the container to minimize solvent evaporation and exposure to air. For best results,

the headspace can be purged with nitrogen.

Allow the self-assembly to proceed for 18-24 hours at room temperature.[12]

Rinsing and Drying:

Remove the substrate from the solution with clean tweezers.

Rinse the surface thoroughly with a stream of fresh absolute ethanol to remove any

physisorbed molecules.

Dry the substrate gently under a stream of dry nitrogen.

The SAM-coated substrate is now ready for use or characterization.

Nanoparticle Functionalization and Cross-Linking
1,6-Hexanedithiol serves as an excellent linker for nanoparticles, particularly gold

nanoparticles (AuNPs).[13] The thiol groups readily bind to the surface of AuNPs, replacing

weaker capping agents like citrate. By using a dithiol, nanoparticles can be cross-linked into

networks or dimers, a process that is crucial for fabricating sensors and electronic components.

[14][15]

AuNP Cross-Linking Workflow

Prepare Citrate-Capped
AuNP Colloid

Add 1,6-Hexanedithiol
(in Ethanol)

Incubate with Stirring
(e.g., 1-2 hours)

Purify via Centrifugation
to remove excess HDT

Click to download full resolution via product page
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Caption: Workflow for cross-linking gold nanoparticles using 1,6-Hexanedithiol.

Experimental Protocol: Cross-linking of Gold
Nanoparticles
Materials:

Aqueous colloid of citrate-stabilized gold nanoparticles (AuNPs)

1,6-Hexanedithiol

Ethanol

Procedure:

Synthesize citrate-stabilized AuNPs using a standard method (e.g., Turkevich method).

To a stirred aqueous solution of AuNPs, add a dilute solution of 1,6-Hexanedithiol in
ethanol. The amount of dithiol added will determine the extent of cross-linking.

Continue stirring the mixture at room temperature for 1-2 hours. A color change from ruby

red towards purple or blue may be observed, indicating nanoparticle aggregation.[14]

The cross-linked AuNP aggregates can be separated from unreacted components by

centrifugation.

Remove the supernatant and resuspend the nanoparticle pellet in the desired solvent (e.g.,

water or ethanol). This washing step can be repeated to ensure the removal of excess

dithiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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